Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)
Description
Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate; hemi(oxalic acid) (CAS: 1824024-00-1) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core. This bicyclic structure combines an azetidine (four-membered) and a cyclobutane ring, with a tert-butyl carbamate group at the 2-position and a methylamino substituent at the 6-position. The hemi-oxalic acid component likely acts as a counterion, enhancing solubility or crystallinity for synthetic handling .
This compound serves as a versatile intermediate in medicinal chemistry, enabling selective derivatization of the azetidine and cyclobutane rings. Its spirocyclic framework accesses chemical space distinct from traditional piperidine-based systems, offering unique steric and electronic properties for drug discovery .
Properties
Molecular Formula |
C26H46N4O8 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-7-12(8-14)5-9(6-12)13-4;3-1(4)2(5)6/h2*9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
OIDHVQAEOVTMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC.CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The synthesis of tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate; hemi(oxalic acid) generally builds upon the preparation of the key intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is subsequently converted to the methylamino derivative and finally isolated as the hemi(oxalic acid) salt. The following sections detail the main synthetic routes, reagents, conditions, and yields reported in the literature.
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This intermediate is pivotal for the preparation of the target compound.
Key Synthetic Route (Adapted from Patent CN102442934A and Org. Lett. 2009)
- Step 1: Starting from a suitable precursor (e.g., ethyl cyanoacetate or related compounds), cyclization and ring closure reactions are performed under basic conditions (potassium carbonate in DMF) to form the azaspiro ring system.
- Step 2: Reduction with sodium borohydride or lithium aluminum hydride converts keto groups to alcohols or amines as needed.
- Step 3: Protection of amine groups using tosyl chloride (TsCl) and triethylamine (TEA) to facilitate further transformations.
- Step 4: Ring closure with o-nitrobenzenesulfonamide under basic conditions to form the azaspiro scaffold.
- Step 5: Final deprotection and tert-butyl ester formation using tert-butyl dicarbonate (BOC2O) under alkaline conditions.
- Yields: Individual steps report yields ranging from 40% to over 90%, with an overall yield of approximately 41% for the entire sequence.
Reduction Conditions
- Sodium borohydride in methanol at 0–25°C for 1 hour is commonly used for reduction of the keto intermediate to the corresponding alcohol or amine derivative.
- Reaction is typically performed under inert atmosphere (nitrogen) to prevent oxidation.
- Workup involves aqueous quenching, extraction with ethyl acetate, washing with acid or brine, drying, and concentration to isolate the product.
- Reported isolated yields range from 89% to 94% with high purity.
Conversion to tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate
- The methylamino substitution is introduced via reductive amination or direct amination of the keto intermediate.
- Reductive amination involves reacting the 6-oxo intermediate with methylamine or methylamine equivalents in the presence of reducing agents such as sodium triacetoxyborohydride (Na(OAc)3BH).
- Typical conditions include room temperature stirring in solvents like dichloroethane (DCE) with acetic acid as a catalyst.
- The reaction proceeds overnight to ensure complete conversion.
- Purification by chromatography yields the methylamino azaspiro compound with yields reported around 60–65%.
Formation of the Hemi(oxalic acid) Salt
- The hemi(oxalic acid) salt formation is achieved by reacting the free base methylamino azaspiro compound with oxalic acid or its derivatives in stoichiometric amounts.
- This salt formation improves compound stability, crystallinity, and handling properties.
- The process typically involves dissolving the amine in a suitable solvent (e.g., ethanol or ethyl acetate) followed by addition of oxalic acid under controlled temperature.
- Crystallization and filtration afford the hemi(oxalic acid) salt as a white solid.
- Specific yields and detailed conditions for this step are less frequently reported but are standard in salt formation protocols for amine-containing compounds.
Data Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization & ring closure | Ethyl cyanoacetate, K2CO3, DMF | 55 | Several h | 55 | Forms azaspiro intermediate |
| 2 | Reduction | NaBH4 in MeOH, inert atmosphere | 0–25 | 1 h | 89–94 | Converts keto to alcohol/amine |
| 3 | Protection | TsCl, TEA, DMAP | RT | Several h | 91 | Protects amine for further steps |
| 4 | Ring closure | o-Nitrobenzenesulfonamide, K2CO3 | RT | Several h | Not stated | Forms spirocyclic framework |
| 5 | Ester formation | BOC2O, alkaline conditions | RT | Several h | 82 | Introduces tert-butyl ester group |
| 6 | Reductive amination | Methylamine, Na(OAc)3BH, AcOH, DCE | RT | Overnight | 60–65 | Introduces methylamino group |
| 7 | Salt formation | Oxalic acid, solvent (EtOH or EtOAc) | RT | Hours | Not stated | Forms hemi(oxalic acid) salt |
Research Discoveries and Optimization Insights
- The spirocyclic structure provides a rigid scaffold that enhances selectivity and binding affinity in drug design.
- Use of mild reducing agents like sodium borohydride under controlled temperature prevents over-reduction and side reactions, improving yield and purity.
- Protection/deprotection strategies (e.g., tosylation) are critical to control regioselectivity and functional group compatibility.
- Reductive amination with sodium triacetoxyborohydride is preferred for selective methylamino introduction due to its mildness and high chemoselectivity.
- Salt formation with oxalic acid improves physicochemical properties, facilitating formulation development.
- Scale-up processes have been optimized to maintain yields and purity, making the synthesis suitable for industrial pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications
- Target Compound: The 6-methylamino group introduces a secondary amine, enabling hydrogen bonding and nucleophilic reactivity. The hemi-oxalate salt improves stability during storage and reactions .
- 6-Oxo Derivative: The keto group at position 6 serves as a key precursor for reductive amination or Grignard reactions to install amino/alkyl substituents .
- Diazaspiro Derivatives : Incorporation of a second nitrogen (e.g., 2,6-diazaspiro) expands hydrogen-bonding capacity, enhancing interactions with biological targets like kinases .
Physicochemical Properties
- Solubility : The hemi-oxalate salt of the target compound likely enhances aqueous solubility compared to free bases. Diazaspiro derivatives exhibit moderate LogS values (-3.13), suggesting lower solubility .
- Thermal Stability : Melting points vary widely; for example, a 4-fluorophenyl diazaspiro derivative melts at 131–133°C, while the target compound requires low-temperature storage .
Biological Activity
Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate; hemi(oxalic acid) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in research.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1824024-00-1
The compound features a spirocyclic structure, which is known to influence its biological interactions. The presence of the tert-butyl and methylamino groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Synthesis
The synthesis of tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multi-step reactions, including the reaction of tert-butyl carbamate with 2-azaspiro[3.3]heptane derivatives under basic conditions. Common solvents include dichloromethane, with bases such as sodium hydroxide facilitating the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbamate moiety can inhibit enzymes by forming covalent bonds with active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential therapeutic effects .
Pharmacological Applications
Research indicates that tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate may serve as a biochemical probe in enzymatic studies and has been explored for its therapeutic properties in various disease models. Its unique structure allows it to act as a precursor for drug development .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, leading to altered cellular responses. The inhibition was quantified using enzyme assays, showing significant reductions in activity compared to controls .
Case Study 2: Anticancer Activity
In vitro studies have suggested that tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl 6-amino-2-azaspiro[3.3]heptane | Spirocyclic | Enzyme inhibition |
| Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane | Spirocyclic | Antioxidant properties |
| Tert-butyl 6-formyl-2-azaspiro[3.3]heptane | Spirocyclic | Potential anti-inflammatory effects |
The comparative analysis highlights the unique biological profiles of these compounds, with tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate showing promising enzyme inhibition capabilities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Two primary routes are documented:
Ring-closing alkylation : Reacting 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions achieves high yields (87%) and purity (>99%) at scale .
Bifunctional spirocyclic intermediates : Starting from tribromoneopentyl alcohol, optimized Schotten–Baumann conditions yield intermediates for selective derivatization of azetidine and cyclobutane rings .
- Key considerations : Temperature control (e.g., 110°C for Pd-catalyzed coupling) and solvent selection (e.g., DCM for acid-sensitive steps) are critical for minimizing by-products .
| Synthetic Route | Scale (g) | Yield (%) | Purity (%) | Key Reagent/Condition |
|---|---|---|---|---|
| Hydroxide alkylation | 100 | 87 | >99 | BBMO, NaOH |
| Spirocyclic closure | 4 | 72 | >95 | TBNPA, Schotten–Baumann |
Q. How can the structural integrity of this spirocyclic compound be verified during synthesis?
- Analytical techniques :
- X-ray crystallography : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve spirocyclic geometry and hydrogen-bonding networks .
- NMR spectroscopy : Monitor characteristic signals (e.g., tert-butyl at δ ~1.44 ppm in H NMR, sp carbons at δ ~28–40 ppm in C NMR) .
- Chiral purity : For enantiomeric derivatives, employ asymmetric synthesis with LiAlH or NaH to control stereochemistry, validated by chiral HPLC .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Stability profile : The compound is hygroscopic and light-sensitive. Storage at 2–8°C in dark, sealed containers with desiccants preserves integrity .
- Degradation pathways : Hydrolysis of the tert-butyl carbamate group under acidic conditions requires neutral pH buffers during handling .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence bioactivity in drug discovery applications, and what functionalization strategies enhance target engagement?
- Case study : In WDR5-MYC inhibitors, coupling the spirocyclic core with sulfonamide or trifluoromethylphenyl groups via HATU-mediated amidation improves binding affinity (e.g., LCMS m/z = 544.3 [M+H]) .
- Structure-activity relationship (SAR) : Introduce substituents at the 6-position (e.g., 4-cyanopyridin-2-yl) to modulate lipophilicity and hydrogen-bond donor capacity, validated by docking studies .
| Derivative | Target | IC (nM) | Key Modification |
|---|---|---|---|
| 6-(Trifluoromethyl)phenyl | Retinol Binding Protein 4 | 38 | Enhanced hydrophobic interactions |
| 6-(4-Cyanopyridin-2-yl) | D3 Receptor | 68 | Improved π-stacking |
Q. How can conflicting crystallographic and spectroscopic data for spirocyclic conformers be resolved?
- Data contradiction analysis :
Dynamic NMR : Detect ring-flipping in solution (e.g., coalescence temperature studies) to explain discrepancies between solid-state (X-ray) and solution (NMR) conformers .
DFT calculations : Compare computed (Gaussian) and experimental torsional angles to identify dominant conformers under specific conditions .
- Case example : For tert-butyl 6-hydroxy derivatives, X-ray shows rigid chair-like spirocycles, while NMR suggests flexibility due to solvent polarity effects .
Q. What strategies are effective in purifying synthetic intermediates with similar polarity to the target compound?
- Chromatography : Use gradient elution (e.g., 15–100% EtO/pentane) to separate tert-butyl 6-oxo derivatives from brominated by-products .
- Acid-base extraction : For hydrochloride salts (e.g., tert-butyl 6-amino), employ aqueous NaOH (10 N) to partition impurities into the organic phase .
Q. How can computational tools predict the reactivity of the methylamino group in further derivatization?
- In silico methods :
- pKa prediction : Software like MarvinSketch estimates the methylamino pKa (~9.5), guiding reaction conditions for acylation or alkylation .
- Docking simulations : Prioritize substituents (e.g., cyclopentyl or benzyl groups) that optimize steric and electronic complementarity with target proteins .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
